molecular formula C15H19NO2 B14175385 N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide CAS No. 917807-05-7

N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide

Katalognummer: B14175385
CAS-Nummer: 917807-05-7
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: ODVKBBOLDYBANI-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide is an organic compound with the molecular formula C15H19NO2 It is characterized by a cyclobutanecarboxamide group attached to a 3-oxo-1-phenylbutyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with (1S)-3-oxo-1-phenylbutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide

Uniqueness

N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide is unique due to its specific structural features, such as the combination of a cyclobutanecarboxamide group with a 3-oxo-1-phenylbutyl moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Eigenschaften

CAS-Nummer

917807-05-7

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide

InChI

InChI=1S/C15H19NO2/c1-11(17)10-14(12-6-3-2-4-7-12)16-15(18)13-8-5-9-13/h2-4,6-7,13-14H,5,8-10H2,1H3,(H,16,18)/t14-/m0/s1

InChI-Schlüssel

ODVKBBOLDYBANI-AWEZNQCLSA-N

Isomerische SMILES

CC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)C2CCC2

Kanonische SMILES

CC(=O)CC(C1=CC=CC=C1)NC(=O)C2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.